

# Starting materials for 7-bromo-N-methylquinoxalin-2-amine synthesis

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## Compound of Interest

Compound Name: 7-bromo-N-methylquinoxalin-2-amine

Cat. No.: B12106989

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## Synthesis of 7-bromo-N-methylquinoxalin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for **7-bromo-N-methylquinoxalin-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its replication and further investigation by researchers in the field.

## Synthetic Strategy

The synthesis of **7-bromo-N-methylquinoxalin-2-amine** is achieved through a three-stage process:

- Preparation of 4-bromo-1,2-phenylenediamine: This initial step involves the selective bromination of o-phenylenediamine to introduce the bromo substituent at the desired position on the benzene ring.

- **Formation and Chlorination of the Quinoxaline Core:** The resulting 4-bromo-1,2-phenylenediamine is then condensed with glyoxylic acid to form 7-bromoquinoxalin-2-ol. Subsequent chlorination of the hydroxyl group yields the key intermediate, 7-bromo-2-chloroquinoxaline.
- **N-Methylation:** The final step involves a nucleophilic aromatic substitution reaction where the chloro group of 7-bromo-2-chloroquinoxaline is displaced by methylamine to afford the target compound, **7-bromo-N-methylquinoxalin-2-amine**.

## Experimental Protocols and Data

### Stage 1: Synthesis of 4-bromo-1,2-phenylenediamine

The synthesis of the key starting material, 4-bromo-1,2-phenylenediamine, can be accomplished by the bromination of o-phenylenediamine.

#### Experimental Protocol:

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath. To this mixture, a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added dropwise. The reaction mixture is then stirred for 40 minutes at a temperature of 50-55°C. Following the reaction, the mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench the excess bromine. The precipitated product, 4-bromo-1,2-phenylenediamine, is collected by filtration.<sup>[1]</sup>

Compound	Molecular Formula	Molecular Weight ( g/mol )	Quantity	Moles (mmol)	Role
o-Phenylenediamine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	108.14	5 g	46.2	Starting Material
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	10.4 g	102	Reagent
Bromine	Br <sub>2</sub>	159.81	8.9 g	55.4	Reagent
Acetic Acid	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	60.05	50 ml	-	Solvent
Sodium Hydrogensulfite	NaHSO <sub>3</sub>	104.06	1.5 g	-	Quenching Agent

## Stage 2: Synthesis of 7-bromo-2-chloroquinoxaline

This stage involves the formation of the quinoxaline ring system followed by chlorination.

### Step 2a: Synthesis of 7-bromoquinoxalin-2-ol

This step is analogous to the synthesis of 7-nitroquinoxalin-2-ol from o-phenylenediamine and glyoxylic acid[2].

#### Experimental Protocol:

A solution of 4-bromo-1,2-phenylenediamine in methanol is slowly added to an ice-bath-cooled solution of glyoxylic acid monohydrate in methanol. The mixture is then stirred at room temperature for 1 hour. The resulting precipitate, 7-bromoquinoxalin-2-ol, is collected by filtration and washed with water.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molar Ratio	Role
4-bromo-1,2-phenylenediamine	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	187.04	1	Starting Material
Glyoxylic Acid Monohydrate	C <sub>2</sub> H <sub>4</sub> O <sub>4</sub>	92.05	1.2	Reagent
Methanol	CH <sub>4</sub> O	32.04	-	Solvent

### Step 2b: Synthesis of 7-bromo-2-chloroquinoxaline

This protocol is adapted from the synthesis of 2-chloro-7-bromoquinoxaline from 2-hydroxy-7-bromoquinoxaline.

#### Experimental Protocol:

7-bromoquinoxalin-2-ol (6g, 26.7 mmol) is dissolved in phosphorus oxychloride (60 mL). Under a nitrogen atmosphere, the reaction mixture is stirred at 100°C for 2 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The crude product is then extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 7-bromo-2-chloroquinoxaline.

Compound	Molecular Formula	Molecular Weight (g/mol)	Quantity	Moles (mmol)	Yield (%)	Physical State
7-bromoquinoxalin-2-ol	$C_8H_5BrN_2O$	225.04	6 g	26.7	-	Solid
Phosphorus Oxychloride	$POCl_3$	153.33	60 mL	-	-	Liquid
7-bromo-2-chloroquinoxaline	$C_8H_4BrClN_2$	243.49	6.23 g	25.6	96	Light yellow solid

## Stage 3: Synthesis of 7-bromo-N-methylquinoxalin-2-amine

The final step is the amination of the 2-chloroquinoxaline intermediate.

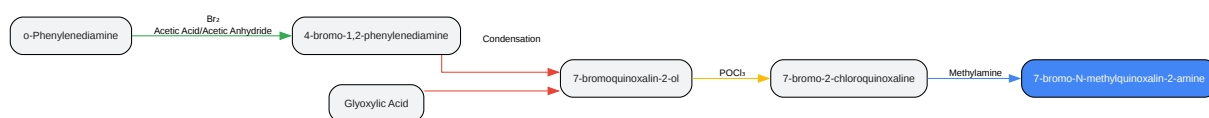
### Experimental Protocol:

To a solution of 7-bromo-2-chloroquinoxaline in a suitable solvent such as ethanol or DMF, an excess of a solution of methylamine in a compatible solvent (e.g., THF or water) is added. The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford **7-bromo-N-methylquinoxalin-2-amine**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Role
7-bromo-2-chloroquinoxaline	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub>	243.49	Starting Material
Methylamine	CH <sub>5</sub> N	31.06	Reagent
Ethanol/DMF	-	-	Solvent

## Visualized Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for **7-bromo-N-methylquinoxalin-2-amine**.



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## References

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